

Application Notes and Protocols for Studying Synaptic Plasticity with DQP-1105

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Compound of Interest		
Compound Name:	DQP-1105	
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Introduction

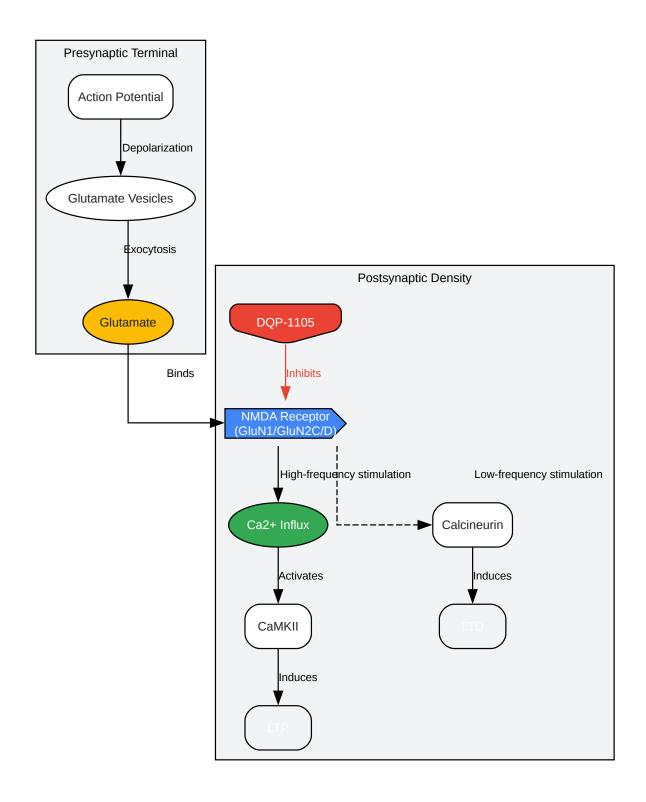
DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3][4][5] These receptor subtypes are implicated in various neurological processes, and their modulation presents a promising avenue for therapeutic intervention. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. NMDA receptors are critical for the induction of long-term potentiation (LTP) and long-term depression (LTD), the primary molecular models of synaptic plasticity. This document provides detailed application notes and protocols for utilizing **DQP-1105** as a tool to investigate the role of GluN2C/D-containing NMDA receptors in synaptic plasticity.

Mechanism of Action

DQP-1105 acts as a noncompetitive and voltage-independent antagonist of NMDA receptors. [1][2][3][4] Its inhibitory action is dependent on the presence of glutamate, suggesting it stabilizes a glutamate-bound, non-conducting state of the receptor.[1] **DQP-1105** exhibits significant selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B subunits.[1] [2][3][4][5]

Signaling Pathway of NMDA Receptor-Mediated Synaptic Plasticity and the Role of **DQP-1105**





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Caption: **DQP-1105** inhibits GluN2C/D-containing NMDA receptors, blocking downstream signaling for LTP and LTD.

Data Presentation

Table 1: In Vitro Efficacy of DQP-1105

Receptor Subunit	IC50 (μM)	Inhibition Type	Voltage Dependence	Reference
GluN1/GluN2C	7.0	Noncompetitive	Independent	[1][5]
GluN1/GluN2D	2.7	Noncompetitive	Independent	[1][5]
GluN1/GluN2A	>100	-	-	[2][3][4]
GluN1/GluN2B	>100	-	-	[2][3][4]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to assess the effect of **DQP-1105** on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

- **DQP-1105** (stock solution in DMSO)
- Artificial cerebrospinal fluid (aCSF)
- Dissection tools
- Vibratome
- · Recording chamber
- Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)



Perfusion system

Methodology:

- Slice Preparation:
 - Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
 - Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
 - Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
 - Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Electrophysiological Recording:
 - Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
 - Place a stimulation electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
 - Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
 - Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05
 Hz.
- Drug Application:
 - \circ Following baseline recording, perfuse the slice with aCSF containing the desired concentration of **DQP-1105** (e.g., 10 μ M) for 20-30 minutes. A vehicle control (DMSO) should be run in parallel.
- LTP Induction:
 - Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.



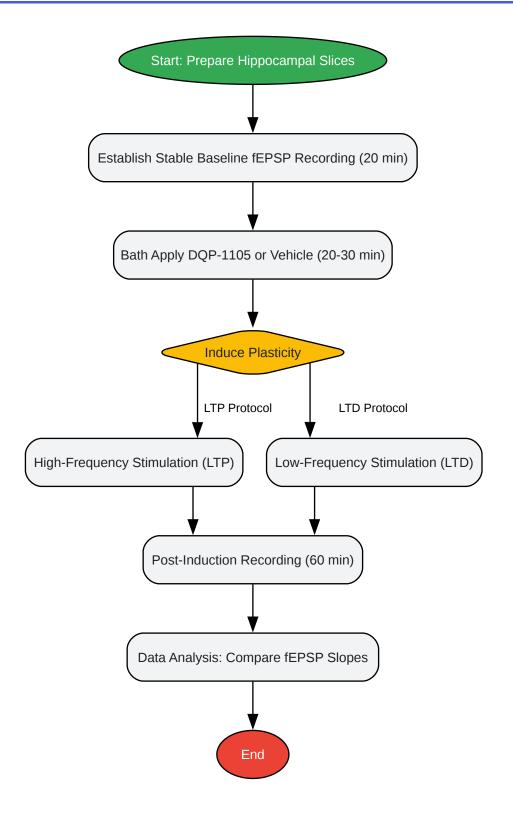




- Post-Induction Recording:
 - Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
- Data Analysis:
 - Measure the slope of the fEPSP.
 - Normalize the fEPSP slope to the pre-HFS baseline.
 - Compare the degree of potentiation between control, vehicle, and DQP-1105 treated slices.

Experimental Workflow for LTP/LTD Studies with **DQP-1105**





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Caption: Workflow for investigating **DQP-1105**'s effects on synaptic plasticity.



Protocol 2: Western Blot Analysis of Synaptic Plasticity Markers

This protocol outlines a method to investigate the molecular changes associated with synaptic plasticity and their modulation by **DQP-1105**.

Materials:

- Hippocampal slices treated as in Protocol 1
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pCaMKII, anti-pCREB, anti-CREB, anti-PSD-95)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Methodology:

- Sample Preparation:
 - Following the electrophysiology experiment (or a parallel biochemical experiment), rapidly dissect the CA1 region from the hippocampal slices.
 - Homogenize the tissue in ice-cold lysis buffer.



- Centrifuge to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each sample.
- SDS-PAGE and Western Blotting:
 - Denature protein samples and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and apply the chemiluminescent substrate.
- Data Acquisition and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the levels of phosphorylated proteins to their total protein levels.
 - Compare the expression levels of plasticity-related proteins across different treatment groups.

Expected Outcomes and Interpretation

Effect on LTP: Given that DQP-1105 is an NMDA receptor antagonist, it is expected to inhibit
the induction of LTP. The degree of inhibition will likely be dependent on the concentration of
DQP-1105 used. A complete blockade of LTP would suggest a critical role for GluN2C/Dcontaining NMDA receptors in this process at the studied synapse. Partial inhibition would
indicate that other NMDA receptor subtypes or other mechanisms are also involved.



- Effect on LTD: The effect of DQP-1105 on LTD is less predictable and will depend on the specific induction protocol and the role of GluN2C/D subunits in LTD at the investigated synapse. Some forms of LTD are dependent on NMDA receptor activation, and in such cases, DQP-1105 would be expected to have an inhibitory effect.
- Molecular Correlates: Changes in the phosphorylation status of key signaling molecules like CaMKII and CREB are hallmarks of LTP. **DQP-1105** treatment is expected to prevent the HFS-induced increase in the phosphorylation of these proteins, providing a molecular correlate to the electrophysiological findings.

In Vivo Studies

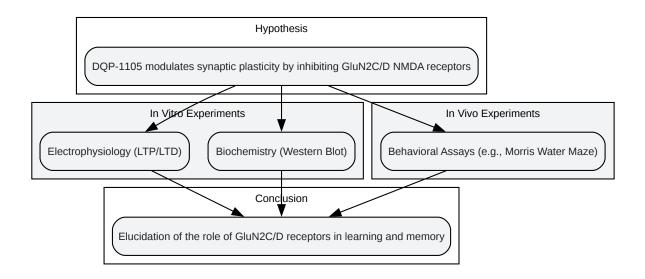
For in vivo investigations, **DQP-1105** can be administered systemically. A previous study in a mouse model of epilepsy used an intraperitoneal (IP) injection of 28 mg/kg.[1] For behavioral studies related to learning and memory, it is crucial to perform dose-response experiments to determine the optimal concentration that affects synaptic plasticity without causing significant motor or sensory deficits.

Table 2: Example In Vivo Administration Protocol

Parameter	Details	Reference
Animal Model	Tsc1± mice	[1]
Administration Route	Intraperitoneal (IP) injection	[1]
Dosage	28 mg/kg	[1]
Vehicle	4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline	[6]

Logical Relationship of Experimental Components





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